molecular formula C12H14F3NO B2716818 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1542735-45-4

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2716818
CAS RN: 1542735-45-4
M. Wt: 245.245
InChI Key: JEIRUEPQTIDWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide (TTFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell growth and proliferation. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the growth of various bacterial and fungal strains, which is attributed to its antibacterial and antifungal properties. In addition, 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which is attributed to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has several advantages as a research tool. It is a stable and readily available compound that can be synthesized in high purity. It has also been shown to have a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide is not water-soluble, which limits its use in aqueous solutions. In addition, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide. One area of research is the development of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, research on the synthesis of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide derivatives may lead to the development of compounds with improved properties and potential applications.

Synthesis Methods

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide can be synthesized by the reaction of 2,4,6-trimethylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified through recrystallization to obtain 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide in high purity.

Scientific Research Applications

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has also been studied for its antibacterial and antifungal properties, as it inhibits the growth of various bacterial and fungal strains. In addition, 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-7-4-8(2)10(9(3)5-7)11(17)16-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIRUEPQTIDWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide

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